Cas no 2172598-92-2 (3-acetyl-2-fluorophenyl chloroformate)
3-acetyl-2-fluorophenyl chloroformate Chemical and Physical Properties
Names and Identifiers
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- 3-acetyl-2-fluorophenyl chloroformate
- EN300-1612894
- 2172598-92-2
-
- Inchi: 1S/C9H6ClFO3/c1-5(12)6-3-2-4-7(8(6)11)14-9(10)13/h2-4H,1H3
- InChI Key: DEPCGHBIXMVORF-UHFFFAOYSA-N
- SMILES: ClC(=O)OC1=CC=CC(C(C)=O)=C1F
Computed Properties
- Exact Mass: 215.9989499g/mol
- Monoisotopic Mass: 215.9989499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.4Ų
3-acetyl-2-fluorophenyl chloroformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1612894-0.05g |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 0.05g |
$912.0 | 2023-06-04 | ||
| Enamine | EN300-1612894-0.1g |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 0.1g |
$956.0 | 2023-06-04 | ||
| Enamine | EN300-1612894-0.25g |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 0.25g |
$999.0 | 2023-06-04 | ||
| Enamine | EN300-1612894-0.5g |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 0.5g |
$1043.0 | 2023-06-04 | ||
| Enamine | EN300-1612894-1.0g |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 1g |
$1086.0 | 2023-06-04 | ||
| Enamine | EN300-1612894-2.5g |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 2.5g |
$2127.0 | 2023-06-04 | ||
| Enamine | EN300-1612894-5.0g |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 5g |
$3147.0 | 2023-06-04 | ||
| Enamine | EN300-1612894-10.0g |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 10g |
$4667.0 | 2023-06-04 | ||
| Enamine | EN300-1612894-50mg |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 50mg |
$912.0 | 2023-09-23 | ||
| Enamine | EN300-1612894-100mg |
3-acetyl-2-fluorophenyl chloroformate |
2172598-92-2 | 100mg |
$956.0 | 2023-09-23 |
3-acetyl-2-fluorophenyl chloroformate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-acetyl-2-fluorophenyl chloroformate
Introduction to 3-Acetyl-2-Fluorophenyl Chloroformate (CAS No. 2172598-92-2)
3-Acetyl-2-fluorophenyl chloroformate (CAS No. 2172598-92-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive molecular structure, which includes a chloroformate group and a 3-acetyl-2-fluorophenyl moiety. The combination of these functional groups imparts specific reactivity and stability properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical formula of 3-acetyl-2-fluorophenyl chloroformate is C9H6ClFO3, and its molecular weight is approximately 208.59 g/mol. The compound is typically a colorless to pale yellow liquid at room temperature, with a boiling point of around 180°C and a melting point of -15°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile, but has limited solubility in water.
In the context of pharmaceutical research, 3-acetyl-2-fluorophenyl chloroformate has been explored as a key intermediate in the synthesis of novel drugs targeting various diseases. Recent studies have highlighted its utility in the development of small molecule inhibitors for specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated the use of this compound in the synthesis of potent inhibitors for the enzyme acetylcholinesterase (AChE), which is implicated in neurodegenerative disorders such as Alzheimer's disease.
The reactivity of the chloroformate group in 3-acetyl-2-fluorophenyl chloroformate makes it an excellent coupling agent for the formation of carbamate linkages. This property has been leveraged in the synthesis of peptides and peptidomimetics, which are crucial for drug discovery and development. A notable example is its use in the preparation of cyclic peptides with enhanced biological activity and stability, as reported in a study published in Bioorganic & Medicinal Chemistry Letters (2020).
Beyond pharmaceutical applications, 3-acetyl-2-fluorophenyl chloroformate has also found utility in materials science. Its ability to form stable carbamate bonds has been exploited in the development of advanced polymers and coatings with improved mechanical properties and resistance to environmental factors. A recent study published in Macromolecules (2019) described the synthesis of polyurethane-based coatings using this compound, resulting in materials with enhanced durability and adhesion properties.
The synthesis of 3-acetyl-2-fluorophenyl chloroformate typically involves several steps, starting from readily available starting materials such as 3-acetyl-2-fluorobenzene and phosgene or an equivalent reagent. The reaction conditions are carefully controlled to ensure high yields and purity. Advances in green chemistry have led to the development of more environmentally friendly synthetic routes, such as the use of solid-supported reagents and catalytic methods, which minimize waste generation and improve overall process efficiency.
In terms of safety and handling, while 3-acetyl-2-fluorophenyl chloroformate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and all reactions should be conducted under well-ventilated conditions to minimize exposure to vapors.
The future prospects for 3-acetyl-2-fluorophenyl chloroformate are promising, driven by ongoing research into its applications across multiple disciplines. As new synthetic methods are developed and more advanced analytical techniques become available, it is likely that this compound will continue to play a significant role in advancing scientific knowledge and technological innovation.
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